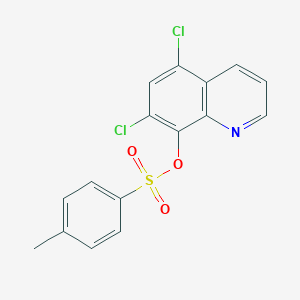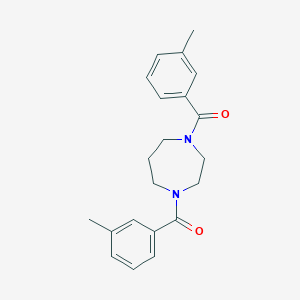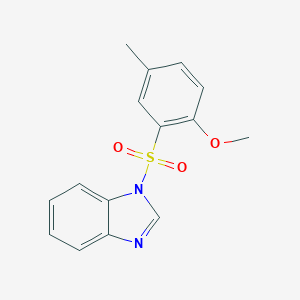![molecular formula C14H11BrN4O5 B246374 N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide, also known as BFA-1, is a chemical compound that has been studied for its potential use in scientific research. BFA-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide acts by inhibiting the function of certain proteins in cells. Specifically, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the activity of the Golgi apparatus, a cellular organelle that is involved in protein trafficking and modification. By disrupting the function of the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can affect a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has a variety of biochemical and physiological effects. In addition to its effects on the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to affect the function of other cellular organelles, including the endoplasmic reticulum and the mitochondria. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has also been shown to affect the activity of certain enzymes and signaling pathways in cells.
実験室実験の利点と制限
One advantage of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in lab experiments is its specificity for the Golgi apparatus. By selectively inhibiting the function of this organelle, researchers can study the effects of disrupting this cellular process. However, one limitation of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide is its potential toxicity. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide. One area of focus could be the development of more specific inhibitors of the Golgi apparatus, which could provide more targeted tools for studying this cellular process. Additionally, further research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide as an anticancer agent, including studies in animal models of cancer. Finally, more research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in neuroscience research, including studies of its effects on brain function and behavior.
合成法
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of various starting materials. One commonly used method involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide.
科学的研究の応用
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been used in a variety of scientific research applications. One area of focus has been its potential as an anticancer agent. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro, and has also been studied in animal models of cancer. Additionally, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been studied for its potential use as a tool in neuroscience research, as it has been shown to affect the function of certain proteins in the brain.
特性
分子式 |
C14H11BrN4O5 |
|---|---|
分子量 |
395.16 g/mol |
IUPAC名 |
N-[2-[(2Z)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN4O5/c15-12-5-4-11(24-12)7-17-18-13(20)8-16-14(21)9-2-1-3-10(6-9)19(22)23/h1-7H,8H2,(H,16,21)(H,18,20)/b17-7- |
InChIキー |
HYHNETQIMAOEQH-IDUWFGFVSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)N/N=C\C2=CC=C(O2)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)






